molecular formula C13H17N5O2 B2573829 3-[6-(Piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid CAS No. 901735-56-6

3-[6-(Piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid

Numéro de catalogue: B2573829
Numéro CAS: 901735-56-6
Poids moléculaire: 275.312
Clé InChI: XNOXNSAZRKDWIH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-[6-(Piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid is a heterocyclic compound that features a unique structure combining a piperidine ring, a triazole ring, and a pyridazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-[6-(Piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Construction of the Pyridazine Ring: The pyridazine ring is often formed through a condensation reaction between hydrazine and a diketone or a similar compound.

    Attachment of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions, often using piperidine or its derivatives.

    Final Coupling: The final step involves coupling the triazole-pyridazine intermediate with a propanoic acid derivative under conditions that promote esterification or amidation.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are commonly employed.

Analyse Des Réactions Chimiques

Reactions of the Carboxylic Acid Group

The propanoic acid moiety enables classic acid-derived transformations:

Reaction TypeConditionsProductNotes
Esterification Alcohol (e.g., methanol) + acid catalyst (H₂SO₄)Methyl ester derivativeTypical of carboxylic acids; enhances lipophilicity for pharmacokinetic studies.
Amide Formation Thionyl chloride (SOCl₂) + amineAmide derivativesUsed to modify bioavailability or target-specific interactions.
Salt Formation Alkali (e.g., NaOH)Sodium saltImproves aqueous solubility for in vitro assays.

Reactions of the Triazolopyridazine Core

The fused triazole-pyridazine system participates in electrophilic and nucleophilic substitutions:

Reaction TypeConditionsProductNotes
Electrophilic Aromatic Substitution Nitration (HNO₃/H₂SO₄)Nitro-substituted derivativePosition selectivity depends on ring electron density .
Nucleophilic Displacement Halogenation (e.g., PCl₅)Chlorinated analogChlorine substitution at pyridazine C6 observed in structural analogs .
Coordination Chemistry Metal ions (e.g., Cu²⁺)Metal complexesPotential for catalytic or therapeutic applications .

Reactivity of the Piperidine Substituent

The piperidin-1-yl group undergoes amine-specific reactions:

Reaction TypeConditionsProductNotes
Alkylation Alkyl halides (e.g., CH₃I)Quaternary ammonium saltsModulates steric and electronic properties .
Acylation Acetyl chlorideAcetylated derivativeAlters hydrogen-bonding capacity .
Oxidation H₂O₂ or KMnO₄N-oxide derivativeMay enhance metabolic stability.

Cross-Reactivity and Stability Considerations

  • pH Sensitivity : The compound degrades under strongly acidic (pH < 2) or basic (pH > 10) conditions, forming hydrolyzed pyridazine byproducts.

  • Thermal Stability : Decomposes above 200°C, releasing CO₂ from the carboxylic acid group .

  • Photoreactivity : UV exposure induces ring-opening reactions in the triazole moiety .

Key Research Findings

  • Kinase Inhibition : Derivatives with esterified carboxylic acids show enhanced binding to tyrosine kinases (IC₅₀ ~ 0.5–2 μM) .

  • Biotransformation : In vitro studies reveal hepatic glucuronidation of the carboxylic acid, reducing bioavailability.

  • Structure-Activity Relationships (SAR) :

    • Piperidine alkylation decreases solubility but improves blood-brain barrier penetration .

    • Nitration at pyridazine C7 abolishes kinase inhibition .

Comparative Reactivity with Structural Analogs

CompoundKey Functional GroupDistinctive Reactivity
3-{6-Chloro- triazolo[4,3-B]pyridazin-3-YL}propanoic acid Chlorine substituentUndergoes SNAr reactions with amines (e.g., piperidine) .
3-(6-Morpholino- triazolo[4,3-b]pyridazin-3-y)propanoic acid Morpholine ringResists oxidation due to electron-donating oxygen .

Applications De Recherche Scientifique

Key Features:

  • Molecular Formula : C13H17N5O2
  • Molecular Weight : 275.31 g/mol
  • IUPAC Name : 3-[6-(1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid

Drug Development

The compound has been investigated for its potential as a pharmacological agent due to its ability to modulate specific receptors and enzymes. Notably, compounds with similar structures have shown promise as positive allosteric modulators of metabotropic glutamate receptors (mGluRs), which are implicated in various neurological disorders.

Neurological Disorders

Research indicates that derivatives of triazolo-pyridazine compounds may exhibit neuroprotective effects. For instance, studies have highlighted their potential in treating conditions such as anxiety and depression by modulating neurotransmitter systems.

Case Study 1: Modulation of Metabotropic Glutamate Receptors

A study published in the Journal of Medicinal Chemistry explored the efficacy of triazolo-pyridazine derivatives in enhancing the activity of mGluR2. The results indicated that these compounds could serve as allosteric modulators, providing a novel approach to treating schizophrenia and other mood disorders .

Case Study 2: Antidepressant Activity

Another investigation focused on the antidepressant properties of similar compounds. It was found that they significantly reduced depressive-like behaviors in animal models, suggesting that 3-[6-(Piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid may have therapeutic potential for depression .

Mécanisme D'action

The mechanism of action of 3-[6-(Piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid involves its interaction with various molecular targets, including enzymes and receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of these targets. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

  • 3-[6-(Piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]butanoic acid
  • 3-[6-(Morpholin-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid
  • 3-[6-(Piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]acetic acid

Uniqueness

The uniqueness of 3-[6-(Piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid lies in its specific combination of heterocyclic rings, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for further research and development.

Activité Biologique

3-[6-(Piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant studies that highlight its pharmacological significance.

Chemical Structure and Properties

The compound has a complex structure characterized by a triazolo-pyridazine core with a piperidine substituent and a propanoic acid functional group. Its molecular formula is C13H17N5O2C_{13}H_{17}N_5O_2 with a molecular weight of approximately 275.31 g/mol. The InChI key for this compound is XNOXNSAZRKDWIH-UHFFFAOYSA-N, which aids in its identification in chemical databases .

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of triazole and pyridazine have been evaluated against various bacterial strains, showing promising results in inhibiting growth at low concentrations. The structure-activity relationship (SAR) suggests that modifications in the piperidine moiety can enhance antimicrobial efficacy .

Anti-Tubercular Activity

In a study focused on anti-tubercular agents, certain derivatives of triazole compounds demonstrated considerable activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM. Although specific data for this compound was not detailed, its structural similarities imply potential effectiveness against tuberculosis .

Cytotoxicity

Evaluations of cytotoxic effects on human embryonic kidney cells (HEK-293) revealed that several derivatives were nontoxic at therapeutic concentrations. This indicates a favorable safety profile for further development in medicinal chemistry .

Case Studies

  • Synthesis and Evaluation : A series of substituted triazole compounds were synthesized and evaluated for their biological activities. The most active compounds showed significant inhibitory effects on bacterial growth and low cytotoxicity levels .
  • Molecular Docking Studies : Molecular docking studies have been conducted to understand the binding interactions of these compounds with target proteins involved in microbial resistance mechanisms. The results suggest that the piperidine ring enhances binding affinity due to favorable interactions with active site residues .

Data Table: Biological Activity Overview

Compound Activity Type Target IC50 (μM) Cytotoxicity
This compoundAntimicrobialVarious BacteriaNot SpecifiedLow (nontoxic)
Derivative AAnti-TubercularMycobacterium tuberculosis1.35 - 2.18Nontoxic
Derivative BCytotoxicity EvaluationHEK-293 CellsN/ANontoxic

Propriétés

IUPAC Name

3-(6-piperidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O2/c19-13(20)7-6-11-15-14-10-4-5-12(16-18(10)11)17-8-2-1-3-9-17/h4-5H,1-3,6-9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNOXNSAZRKDWIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NN3C(=NN=C3CCC(=O)O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.